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Quantitative Inhibition Profile of GSK-J1

The following table summarizes the key potency and selectivity data for GSK-J1 against various histone

demethylases, primarily from cell-free assays [1] [2] [3].

Enzyme
Target

Histone Mark Reported IC₅₀ (μM) Key Selectivity Notes

JMJD3
(KDM6B)

H3K27me3/me2 0.00006 (AlphaScreen) [1],

0.028-0.060 (cell-free) [2] [3]

Primary target; high potency.

UTX
(KDM6A)

H3K27me3/me2 0.053 (cell-free) [3] Primary target; high potency.

JARID1B
(KDM5B)

H3K4me3 0.95 [1] ~16-35x less potent than for

JMJD3.

JARID1C
(KDM5C)

H3K4me3 1.76 [1] ~30-60x less potent than for

JMJD3.

JMJD2A
(KDM4A)

H3K9me3 44.3 [1] Negligible activity at

physiological concentrations.
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Enzyme
Target

Histone Mark Reported IC₅₀ (μM) Key Selectivity Notes

JMJD2E
(KDM4C)

H3K9me3 19.6 [1] Negligible activity at

physiological concentrations.

JMJD1A
(KDM3A)

H3K9me2 41.0 [1] Negligible activity at

physiological concentrations.

Overview of Key Experimental Methodologies

The data in the table above is derived from well-established biochemical and biophysical assays. Here is a

brief overview of the key protocols cited in the search results.

Histone Demethylase AlphaScreen Assay: This is a primary method for determining IC₅₀ values
[1]. The assay measures the inhibition of demethylase activity on biotinylated histone peptides. The

reaction involves the enzyme, GSK-J1, and a substrate mix containing α-ketoglutarate, Fe²⁺,
ascorbic acid, and the peptide. The reaction is stopped with EDTA, and the product is detected using

Streptavidin Donor and Protein-A Acceptor beads paired with an antibody specific to the methyl mark.
Data is normalized and IC₅₀ is calculated using nonlinear regression [1].

Thermal Shift Assay (Tm Shift): This assay was used to profile selectivity across a panel of human
2-oxoglutarate oxygenases [1]. It measures the change in the thermal stability of a protein upon

binding of an inhibitor. A significant Tm shift (>2.5°C) was observed for the H3K27me3 demethylases
(JMJD3/UTX) but not for other family members, suggesting no significant cross-reactivity at the time

of testing [1].
MALDI-TOF Analysis: This method directly assesses enzyme activity by measuring the

demethylation of histone peptides. Purified enzyme (e.g., JMJD3 or UTX) is incubated with a
methylated peptide substrate and varying concentrations of GSK-J1. The reaction is stopped, and the

samples are analyzed by MALDI-TOF mass spectrometry to observe the mass shift corresponding to
demethylation [2] [3].

Critical Considerations for Researchers

When interpreting this data and planning the use of GSK-J1 as a chemical probe, please consider the

following points.
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Selectivity Discussion: While GSK-J1 demonstrates strong selectivity for KDM6 subfamily

demethylases over many other Jumonji enzymes, independent research noted inhibitory activity
against the H3K4me3 demethylases KDM5B/C (JARID1B/C) [4] [5]. The developers of GSK-J1 have

acknowledged these findings, which align with their own expanding profiling data. Despite this, GSK-
J1 is still recognized in the scientific literature as one of the most selective KDM inhibitors available

and a valuable chemical tool [4]. Conclusions drawn from experiments using GSK-J1 should,
therefore, account for its potential activity against KDM5 family demethylases, particularly at higher

concentrations.
Cellular Activity & Metabolites: GSK-J1 itself has limited cell permeability. Its ethyl ester prodrug,

GSK-J4, is commonly used in cell-based assays. Once inside the cell, GSK-J4 is hydrolyzed to the
active compound, GSK-J1 [4] [5]. It is crucial to use GSK-J4 for cellular experiments and to refer to

the inhibition data for GSK-J1 when interpreting the results.

Practical Workflow for Using GSK-J1/J4

The diagram below outlines a typical experimental workflow for employing these tool compounds, from

target inhibition to phenotypic observation.
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Start: Experimental Design

Choose Compound:
• GSK-J1 for biochemical assays
• GSK-J4 for cell-based studies

Inhibition of Demethylases

KDM6B (JMJD3)
& KDM6A (UTX)

KDM5B/C (JARID1B/C)
(Potential off-target)

At higher concentrations
or prolonged exposure

Altered Histone Methylation

Increased H3K27me3
(Repressive Mark)

Potential increase in H3K4me3
(due to KDM5B/C inhibition)

Possible effect

Changes in Gene Expression

Possible contribution

Observed Phenotype
(e.g., Modulated Inflammatory

Response in Macrophages)
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Click to download full resolution via product page

Summary

In summary, the experimental data confirms that GSK-J1 is a highly potent and relatively selective

inhibitor of H3K27me3 demethylases (KDM6 family) over H3K4me3 demethylases (KDM5 family). Its

potency against KDM6B/A is in the low nanomolar range, while its activity against KDM5B/C is in the high

nanomolar to low micromolar range, offering a useful window for selective inhibition. For cellular work, the

prodrug GSK-J4 should be used, and researchers should be mindful of the compound's full activity profile

when designing experiments and interpreting results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - GSK | Structural Genomics Consortium J 1 [thesgc.org]

2. GSK J1 | Histone Demethylase inhibitor | Mechanism [selleckchem.com]

3. - GSK | Histone Demethylase | TargetMol J 1 [targetmol.com]

4. Inhibition of demethylases by GSK-J1/J4 [nature.com]

5. (PDF) Inhibition of demethylases by GSK - J /J4 1 [academia.edu]

To cite this document: Smolecule. [GSK-J1 H3K27me3 versus H3K4me3 inhibition potency].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b529539#gsk-j1-

h3k27me3-versus-h3k4me3-inhibition-potency]

Disclaimer & Data Validity:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s529539?utm_src=pdf-body-img
https://www.smolecule.com/products/s529539?utm_src=pdf-body
https://www.smolecule.com/products/s529539?utm_src=pdf-custom-synthesis
https://www.thesgc.org/index.php/chemical-probes/gsk-j1
https://www.selleckchem.com/products/gsk-j1.html
https://www.targetmol.com/compound/GSK-J1
https://www.nature.com/articles/nature13689.pdf
https://www.academia.edu/24289837/Inhibition_of_demethylases_by_GSK_J1_J4
https://www.smolecule.com/products/b529539#gsk-j1-h3k27me3-versus-h3k4me3-inhibition-potency
https://www.smolecule.com/products/b529539#gsk-j1-h3k27me3-versus-h3k4me3-inhibition-potency
https://www.smolecule.com/products/b529539#gsk-j1-h3k27me3-versus-h3k4me3-inhibition-potency
https://www.smolecule.com/products/s529539?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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